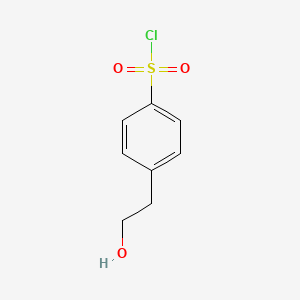![molecular formula C14H10BrNO6 B15168754 3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione CAS No. 646037-94-7](/img/structure/B15168754.png)
3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione is a complex organic compound that belongs to the class of naphthoquinone derivatives. This compound is characterized by its unique structure, which includes a bromine atom and three methoxy groups attached to a naphtho[2,3-d][1,2]oxazole-4,9-dione core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione typically involves multiple steps, starting from commercially available materials. One common synthetic route includes the bromination of a naphthoquinone derivative, followed by the introduction of methoxy groups through methylation reactions. The final step involves the formation of the oxazole ring through a cyclization reaction. The reaction conditions often require the use of catalysts, such as copper or palladium, and may involve high temperatures and specific solvents to achieve the desired product .
Analyse Des Réactions Chimiques
3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives, which have different chemical properties and applications.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. .
Applications De Recherche Scientifique
3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its stability and functional group versatility
Mécanisme D'action
The mechanism of action of 3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione involves its interaction with specific molecular targets and pathways. The compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), leading to cell damage and apoptosis. It may also inhibit certain enzymes or proteins involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione include other naphthoquinone derivatives, such as:
Naphtho[2,3-d][1,2,3]triazole-4,9-dione: This compound has a similar core structure but contains a triazole ring instead of an oxazole ring.
Naphtho[2,3-c]thiophene-4,9-dione: This compound includes a thiophene ring and has been studied for its photovoltaic properties.
Propriétés
Numéro CAS |
646037-94-7 |
|---|---|
Formule moléculaire |
C14H10BrNO6 |
Poids moléculaire |
368.14 g/mol |
Nom IUPAC |
3-bromo-5,7,8-trimethoxybenzo[f][1,2]benzoxazole-4,9-dione |
InChI |
InChI=1S/C14H10BrNO6/c1-19-5-4-6(20-2)12(21-3)8-7(5)10(17)9-13(11(8)18)22-16-14(9)15/h4H,1-3H3 |
Clé InChI |
HTKKZWOICYZJOP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C2=C1C(=O)C3=C(C2=O)ON=C3Br)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide](/img/structure/B15168678.png)
![6,6',6''-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid](/img/structure/B15168683.png)
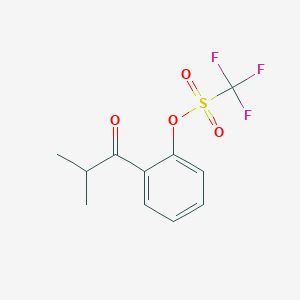
![2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-](/img/structure/B15168691.png)


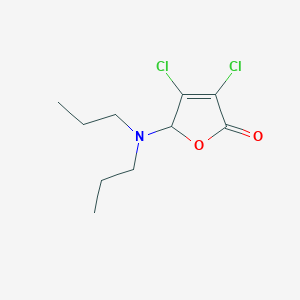
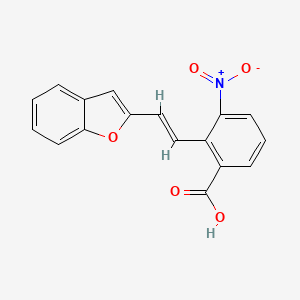
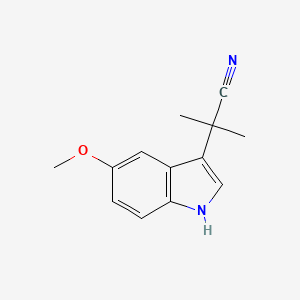
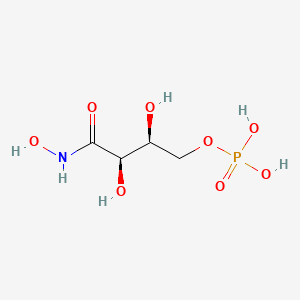


![2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol]](/img/structure/B15168751.png)
